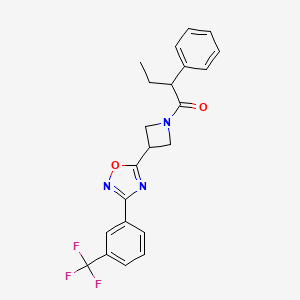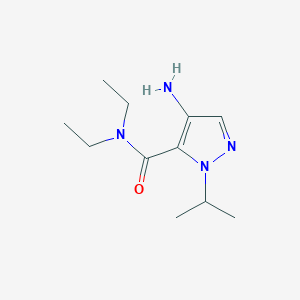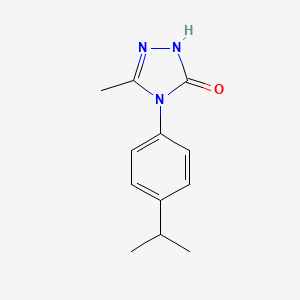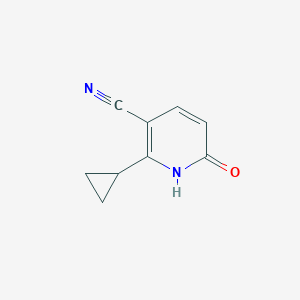![molecular formula C9H16F3N B2985592 (1S)-1-[4-(Trifluoromethyl)cyclohexyl]ethanamine CAS No. 2248188-18-1](/img/structure/B2985592.png)
(1S)-1-[4-(Trifluoromethyl)cyclohexyl]ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-[4-(Trifluoromethyl)cyclohexyl]ethanamine: is a trifluoromethylated cyclohexylamine derivative. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to the cyclohexyl ring and an ethanamine group attached to the same ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclohexanone as the starting material.
Trifluoromethylation: The cyclohexanone undergoes trifluoromethylation to introduce the trifluoromethyl group at the 4-position of the cyclohexyl ring.
Reduction: The trifluoromethylated cyclohexanone is then reduced to the corresponding cyclohexylamine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Chiral Resolution: To obtain the (1S)-enantiomer, chiral resolution techniques such as chiral HPLC or enzymatic resolution may be employed.
Industrial Production Methods:
Batch Process: The industrial production of this compound often involves a batch process where the reactions are carried out in large reactors under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and enantiomeric excess.
化学反应分析
(1S)-1-[4-(Trifluoromethyl)cyclohexyl]ethanamine: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO₃) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Coupling Reactions: Palladium catalysts and various coupling partners are employed in coupling reactions.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids, and their derivatives.
Reduction Products: Amines, alcohols, and their derivatives.
Substitution Products: Various substituted trifluoromethyl cyclohexylamines.
Coupling Products: Larger, more complex molecules.
科学研究应用
(1S)-1-[4-(Trifluoromethyl)cyclohexyl]ethanamine: has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of trifluoromethylated heterocyclic compounds.
Biology: It serves as a tool in biological studies to investigate the effects of trifluoromethyl groups on biological systems.
Medicine: The compound has potential pharmaceutical applications due to its ability to enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of drug molecules.
Industry: It is used in the development of agrochemicals and materials due to its unique chemical properties.
作用机制
The mechanism by which (1S)-1-[4-(Trifluoromethyl)cyclohexyl]ethanamine exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.
Pathways: The trifluoromethyl group can influence metabolic pathways by altering the lipophilicity and metabolic stability of the compound.
相似化合物的比较
(1R)-1-[4-(Trifluoromethyl)cyclohexyl]ethanamine
(1S)-1-[3-(Trifluoromethyl)cyclohexyl]ethanamine
(1S)-1-[2-(Trifluoromethyl)cyclohexyl]ethanamine
Does this cover everything you were looking for?
属性
IUPAC Name |
(1S)-1-[4-(trifluoromethyl)cyclohexyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3N/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h6-8H,2-5,13H2,1H3/t6-,7?,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZSBVXHRTVIJA-KKMMWDRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCC(CC1)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2985510.png)






![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2985522.png)


![6-Benzylsulfanyl-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2985528.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-[[12-oxo-11-(2-phenylethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetamide](/img/structure/B2985529.png)
![(2Z)-6-methoxy-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2985530.png)
![ethyl 2-phenyl-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-6-carboxylate](/img/structure/B2985532.png)
